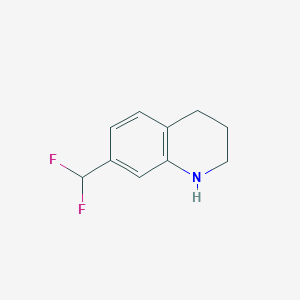7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
CAS No.: 1783624-20-3
Cat. No.: VC2880045
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1783624-20-3 |
|---|---|
| Molecular Formula | C10H11F2N |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 |
| Standard InChI Key | PGOLXTGHMFUFNX-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)C(F)F)NC1 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)C(F)F)NC1 |
Introduction
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline backbone with a difluoromethyl group attached. This compound has garnered significant attention in organic chemistry and medicinal science due to its unique structural features and potential applications.
Synthesis and Applications
The synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline involves various methods, including difluoromethylation processes. This compound is used in late-stage difluoromethylation reactions, which are crucial for forming X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S. These reactions are significant in organic chemistry for the synthesis of complex molecules, particularly those with pharmaceutical relevance.
Biological Activities and Potential Applications
Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities. The difluoromethyl group enhances hydrogen-bonding capabilities and may influence binding affinities compared to non-fluorinated analogs. Studies on the interactions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with biological targets are ongoing, suggesting potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Trifluoromethyl)quinoline | Quinoline core with a trifluoromethyl group | Stronger electron-withdrawing effect than difluoromethyl |
| 2-(Difluoromethyl)quinoline | Similar quinoline structure | Different position of the difluoromethyl group |
| 1-Methyl-1H-pyrrole | Pyrrole ring structure | Lacks fluorine substituents but retains nitrogen |
These compounds highlight the unique role that the difluoromethyl group plays in altering chemical reactivity and biological activity compared to other functional groups.
Research Findings and Future Directions
Recent studies have shown that difluoromethylated compounds can exhibit significant biological effects, including anti-atherosclerosis properties. For instance, a related compound, 7-difluoromethyl-5,4'-dimethoxygenistein, demonstrated reduced lipid and von Willebrand factor plasma levels in mice fed a high-fat diet, indicating potential therapeutic applications.
Future research directions may focus on exploring the full range of biological activities and optimizing synthesis methods for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline to enhance its utility in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume